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Compound of Interest

Compound Name: Tridec-1-EN-5-one

Cat. No.: B15472840 Get Quote

The stability of Tridec-1-en-5-one is primarily dictated by its conformational isomers. As an

α,β-unsaturated ketone with a long alkyl chain, the molecule can adopt various spatial

arrangements due to rotation around its single bonds. The relative stability of these conformers

is determined by a delicate balance of steric and electronic effects.

1.1. Conformational Isomerism in α,β-Unsaturated Ketones

The key region of conformational flexibility in Tridec-1-en-5-one is the arrangement around the

C4-C5 single bond, which connects the carbonyl group to the alkyl chain. The planarity of the

C1=C2-C3=O system is favored due to π-orbital overlap, leading to two primary planar

conformers: s-trans and s-cis.

s-trans conformer: The double bond and the carbonyl group are on opposite sides of the C2-

C3 single bond. This is generally the more stable conformation due to reduced steric

hindrance.

s-cis conformer: The double bond and the carbonyl group are on the same side of the C2-C3

single bond. This conformation can be destabilized by steric repulsion, especially with bulky

substituents.

The long octyl chain at the C5 position introduces further conformational complexity. The

rotation around the C4-C5 and subsequent C-C bonds will lead to a multitude of conformers,

with their stability influenced by gauche and anti interactions.
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1.2. Key Factors Influencing Stability

Torsional Strain: Eclipsing interactions between atoms or groups separated by three bonds

increase the molecule's energy, reducing its stability. Staggered conformations are

energetically favored.

Steric Hindrance: Repulsive interactions between non-bonded atoms or groups in close

proximity increase the molecule's energy. The size of the alkyl chain plays a significant role

here.

Electronic Effects: The conjugated system of the α,β-unsaturated ketone influences the

electron distribution and bond lengths, which in turn affects conformational preferences.

Hyperconjugation and inductive effects from the alkyl chain can also play a role.

Computational Methodology for Stability Analysis
Theoretical calculations are indispensable for understanding the conformational landscape and

relative stabilities of molecules like Tridec-1-en-5-one. Quantum mechanical methods,

particularly Density Functional Theory (DFT), are well-suited for this purpose.

2.1. Density Functional Theory (DFT) Approach

DFT calculations can predict the geometries and energies of different conformers. A typical

computational workflow involves:

Initial Structure Generation: A starting 3D structure of Tridec-1-en-5-one is built.

Conformational Search: A systematic or stochastic search is performed to identify various

possible conformers. This can be achieved by rotating around key dihedral angles.

Geometry Optimization: Each identified conformer is optimized to find its lowest energy

structure.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the

optimized structures are true energy minima (no imaginary frequencies) and to obtain

thermochemical data like Gibbs free energy.
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Relative Energy Calculation: The relative energies of the conformers are calculated to

determine their populations at a given temperature.

Data Presentation: Computational Parameters

For transparency and reproducibility, it is crucial to report the computational parameters used.

Parameter Specification Purpose

Method B3LYP, M06-2X, etc.

Defines the exchange-

correlation functional used in

the DFT calculation.

Basis Set 6-31G(d,p), aug-cc-pVTZ, etc.

Describes the set of functions

used to build the molecular

orbitals.

Solvation Model PCM, SMD, etc. (optional)

Accounts for the effect of a

solvent on the molecule's

stability.

Software Gaussian, ORCA, etc.

The quantum chemistry

software package used for the

calculations.

Mandatory Visualization: Computational Workflow
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Caption: A typical workflow for the computational analysis of Tridec-1-en-5-one stability.

Experimental Protocols for Stability Assessment
Experimental studies are essential to validate theoretical predictions and to assess the stability

of Tridec-1-en-5-one under various conditions.

3.1. Synthesis

A potential synthetic route to Tridec-1-en-5-one could involve an aldol condensation between

octanal and acetone, followed by dehydration to yield the α,β-unsaturated ketone. Purification

would likely be achieved through column chromatography.
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3.2. Stability Testing

A stability study would involve subjecting purified Tridec-1-en-5-one to different conditions

(e.g., temperature, pH, light exposure) over time. Aliquots would be taken at various time points

and analyzed to quantify the parent compound and any degradation products.

3.3. Analytical Techniques

Technique Application

Gas Chromatography-Mass Spectrometry (GC-

MS)

To separate and identify the parent compound

and any degradation products. The mass

spectrometer provides structural information for

identification.[1][2][3]

Nuclear Magnetic Resonance (NMR)

Spectroscopy

To confirm the structure of the synthesized

compound and to study its conformational

equilibrium in solution. 1H and 13C NMR are

standard, and advanced techniques like NOESY

can provide information about spatial proximity

of atoms.[4][5]

Infrared (IR) Spectroscopy

To identify the characteristic functional groups,

particularly the C=O stretch of the ketone and

the C=C stretch of the alkene.[6]
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Caption: A generalized workflow for the experimental stability assessment of Tridec-1-en-5-
one.
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Data Presentation
Clear and structured presentation of data is crucial for interpretation and comparison.

Table 1: Hypothetical Conformational Analysis Data for Tridec-1-en-5-one

Conformer
Dihedral Angle (C1-
C2-C3-C4)

Relative Energy
(kcal/mol)

Boltzmann
Population (%)

s-trans-anti 180° 0.00 75.3

s-trans-gauche 180° 0.85 15.1

s-cis-anti 0° 2.50 2.5

s-cis-gauche 0° 3.10 1.1

... ... ... ...

Table 2: Hypothetical Stability Study Data for Tridec-1-en-5-one at 40°C

Time (days)
Purity (%) by GC-
MS

Major Degradant 1
(%)

Major Degradant 2
(%)

0 99.8 < 0.1 < 0.1

7 98.5 0.8 0.2

14 97.1 1.5 0.5

30 94.2 3.2 1.1

Signaling Pathways and Logical Relationships
Visualizing the relationships between different molecular states can aid in understanding the

system's dynamics.

Mandatory Visualization: Conformational Relationships
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Caption: Relationship between major conformers of Tridec-1-en-5-one.

Conclusion
While specific data for Tridec-1-en-5-one is currently lacking in scientific literature, this guide

outlines the necessary theoretical and experimental approaches for a thorough stability

analysis. A combination of computational modeling using DFT and experimental validation

through techniques like GC-MS and NMR spectroscopy would provide a comprehensive

understanding of the conformational preferences and stability of this molecule. Such studies

are critical for its potential applications in research, drug development, and other scientific

fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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